molecular formula C27H31N3O4S B4117304 N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B4117304
M. Wt: 493.6 g/mol
InChI Key: MDZGVUGBWJARNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as BEP-20, is a synthetic compound that has been extensively studied for its potential use in scientific research. BEP-20 is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide acts as a selective agonist for the delta opioid receptor, which is one of the three main types of opioid receptors in the body. Upon binding to the delta opioid receptor, N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as dopamine and glutamate. This results in a decrease in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and rewarding effects, N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to increase the release of growth hormone, which is involved in the regulation of metabolism and body composition. N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is its high selectivity for the delta opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, a limitation of N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is its relatively low potency compared to other opioid agonists, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. One area of interest is the development of more potent derivatives of N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide that may be more effective in certain applications. Another area of interest is the investigation of the potential use of N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in the treatment of addiction and other psychiatric disorders. Additionally, the use of N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide as a tool for the study of opioid receptors and their signaling pathways may lead to new insights into the mechanisms of pain perception and addiction.

Scientific Research Applications

N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been studied for its potential use in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to modulate the activity of opioid receptors, which are involved in pain perception and addiction. In cancer research, N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been used as a lead compound for the development of new drugs that target opioid receptors.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-3-5-19-28-27(32)24-13-9-10-14-25(24)29-26(31)20-30(22-17-15-21(4-2)16-18-22)35(33,34)23-11-7-6-8-12-23/h6-18H,3-5,19-20H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZGVUGBWJARNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)CC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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